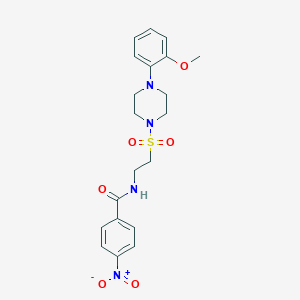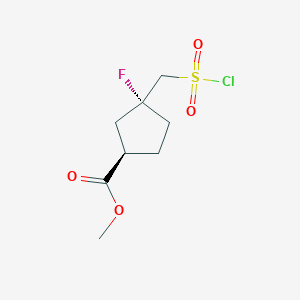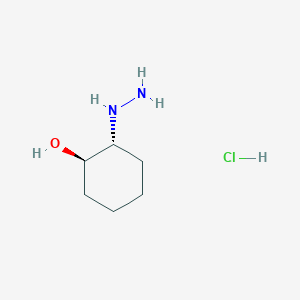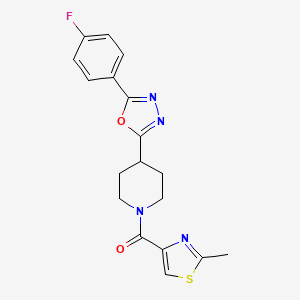
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule featuring a combination of fluorophenyl, oxadiazole, piperidine, and thiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multiple steps:
-
Formation of the 1,3,4-Oxadiazole Ring: : This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.
-
Piperidine Substitution: : The oxadiazole intermediate can then be reacted with piperidine under nucleophilic substitution conditions. This step may require a base such as triethylamine to facilitate the reaction.
-
Thiazole Attachment: : The final step involves the coupling of the piperidine-oxadiazole intermediate with a thiazole derivative. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent reaction conditions and efficient heat transfer. Solvent selection, reaction temperature, and purification methods such as recrystallization or chromatography would be carefully controlled to maximize output.
化学反应分析
Types of Reactions
-
Oxidation: : The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The oxadiazole ring can be reduced to form hydrazine derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
-
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 4-dimethylaminopyridine.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiazole ring.
Hydrazine Derivatives: From reduction of the oxadiazole ring.
Substituted Fluorophenyl Derivatives: From electrophilic aromatic substitution reactions.
科学研究应用
Chemistry
In chemistry, (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. The presence of the oxadiazole and thiazole rings, known for their biological activity, suggests that it could inhibit the growth of various bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with multiple biological targets, making it a candidate for the development of drugs to treat infections, inflammation, and possibly cancer .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The thiazole ring can bind to receptors, altering signal transduction pathways. Together, these interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
- (4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- (4-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- (4-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Uniqueness
The uniqueness of (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone lies in the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its analogs. The fluorine atom can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
属性
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-11-20-15(10-26-11)18(24)23-8-6-13(7-9-23)17-22-21-16(25-17)12-2-4-14(19)5-3-12/h2-5,10,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPCAMAHHMPUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
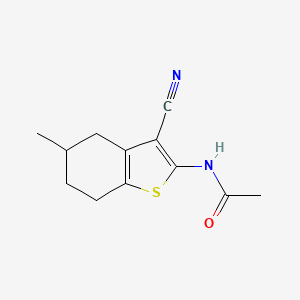
![2-(3,4-dichlorophenyl)-N-(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide](/img/structure/B2834664.png)
![1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2834665.png)

![1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2834672.png)
![3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834673.png)
![N-[(2-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2834674.png)
![(2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2834676.png)
![2-[(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2834677.png)
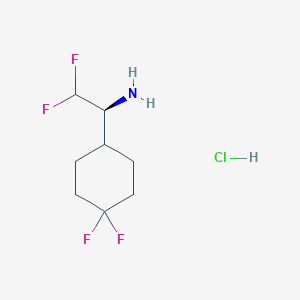
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)
